molecular formula C18H32O3 B3044324 10-Hydroxy-8(E),12(Z)-octadecadienoic acid CAS No. 82846-48-8

10-Hydroxy-8(E),12(Z)-octadecadienoic acid

Cat. No.: B3044324
CAS No.: 82846-48-8
M. Wt: 296.4 g/mol
InChI Key: XUDNDTZOWNNWHA-UEAALKJISA-N
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Description

Chemical Structure and Properties The compound 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- (CAS: 82846-48-8) is a hydroxylated derivative of linoleic acid with molecular formula C₁₈H₃₂O₃ and molecular weight 296.44 g/mol . It features:

  • Two double bonds at positions 8 and 12 with E (trans) and Z (cis) configurations, respectively.
  • A hydroxyl group at position 10.
  • Predicted physical properties include a boiling point of 452.5±33.0 °C and density of 0.970±0.06 g/cm³ .

Biosynthesis and Biological Sources This compound is produced through oxidative metabolism of linoleic acid. Evidence from Magnaporthe oryzae (a fungal pathogen) shows its formation via lipoxygenase (LOX)-catalyzed pathways, alongside other dihydroxy and hydroperoxy derivatives . It has also been reported in plants like Colocasia esculenta (taro) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8E,12Z)-10-hydroxyoctadeca-8,12-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11-12,15,17,19H,2-7,9-10,13-14,16H2,1H3,(H,20,21)/b11-8-,15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDNDTZOWNNWHA-UEAALKJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CC(/C=C/CCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82846-48-8
Record name 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082846488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Stereoselective Coupling and Hydrogenation

A pivotal method involves coupling (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol. The process, catalyzed by copper iodide and bis(benzonitrile)dichloropalladium II, yields (Z)-1-(2’-tetrahydropyranyloxy)-octadeca-10-yn-12-ene. Subsequent stereoselective hydrogenation of the triple bond using Lindlar’s catalyst produces (Z,Z)-octadeca-10,12-dienol, which is oxidized to the target acid via Jones reagent.

Key Steps:

  • Coupling Reaction:
    • Reagents: (Z)-1-bromohept-1-ene, protected undec-10-yne-1-ol, CuI, PdCl₂(benzonitrile)₂.
    • Conditions: Piperidine, 60°C, 12 h.
    • Yield: ~70%.
  • Hydrogenation:

    • Catalyst: Lindlar’s catalyst (Pd/CaCO₃, quinoline).
    • Conditions: H₂ atmosphere, 25°C, 4 h.
  • Oxidation:

    • Reagent: Jones reagent (CrO₃/H₂SO₄).
    • Conditions: 0°C, 1 h.
    • Yield: 50%.

Epoxidation and Reduction

Racemic 10-HODE derivatives are synthesized via Dess-Martin periodinane oxidation of 10-HODE to keto fatty acids, followed by NaB²H₄ reduction. This method is critical for isotopic labeling studies.

Procedure:

  • Oxidation: Dess-Martin periodinane, CH₂Cl₂, 25°C, 2 h.
  • Reduction: NaB²H₄, MeOH, 0°C, 1 h.
  • Stereochemical Outcome: Retains >95% enantiomeric excess (EE) for R-configuration.

Microbial Bioconversion

Fungal Biosynthesis

Fungi such as Epichloe typhina and Lentinula edodes produce 10-HODE via lipoxygenase (LOX) pathways. Aspergillus nidulans synthesizes 10R-HODE with >70% stereoselectivity.

Fermentation Conditions:

  • Substrate: Linoleic acid (1 mM).
  • Culture Medium: Potato dextrose agar, 28°C, 7 days.
  • Yield: 0.2–0.5 mg/g dry biomass.

Bacterial Conversion

Lactobacillus acidophilus and Pseudomonas sp. 42A2 convert linoleic acid to 10-hydroxy-cis-12-octadecenoic acid (HYA), a structural analog. Under microaerobic conditions, HYA accumulates as an intermediate before dehydration to conjugated linoleic acid (CLA).

Optimized Parameters:

  • Substrate: 10 mg/mL linoleic acid.
  • Biocatalyst: 8 mg/mL lyophilized cells.
  • Conditions: Phosphate buffer (pH 8), 30°C, 42 h.
  • Conversion: 98% molar yield.

Enzymatic Synthesis

Dioxygenase-Allene Oxide Synthase (DOX-AOS) Pathways

Recombinant 8R-DOX-AOS from Zymoseptoria tritici oxidizes linoleic acid to 8R-hydroperoxy-9Z,12Z-octadecadienoic acid (8R-HPODE), which isomerizes to 10-HODE via non-enzymatic hydrolysis.

Enzymatic Reaction:

  • Enzyme: 8R-DOX-AOS (0.1 μM).
  • Substrate: 18:2 n-6 (100 μM).
  • Conditions: 25°C, pH 7.4, 30 min.
  • Product Ratio: 8R-HODE:10-HODE = 3:1.

Data Tables

Table 1: Comparison of Synthesis Methods

Method Substrate Catalyst/Enzyme Yield (%) Stereoselectivity Reference
Chemical Coupling Undec-10-yne-1-ol CuI/PdCl₂ 70 E,Z >95%
Fungal Biosynthesis Linoleic acid E. typhina LOX 0.5 mg/g R >70%
Bacterial Conversion Linoleic acid L. acidophilus 98 cis-12
Enzymatic Oxidation 18:2 n-6 8R-DOX-AOS 30 R >95%

Chemical Reactions Analysis

Types of Reactions

8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Model Compound for Fatty Acids:

  • 10-HODE serves as a model compound in the study of oxidation and reduction reactions involving fatty acids. Its structure allows researchers to investigate the mechanisms of these reactions, which are crucial for understanding lipid metabolism and the stability of fatty acids under various conditions.

Synthesis and Modification:

  • The compound can undergo various chemical transformations such as oxidation to form ketones or aldehydes and reduction to yield saturated fatty acids. These reactions are significant for synthesizing derivatives that may have enhanced biological or chemical properties.

Biological Applications

Cellular Signaling:

  • Research indicates that 10-HODE plays a role in cellular signaling pathways. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and inflammatory responses. This interaction suggests potential applications in modulating metabolic diseases .

Anti-inflammatory Properties:

  • Studies have shown that 10-HODE exhibits anti-inflammatory effects. It has been evaluated for its ability to ameliorate intestinal barrier impairments by regulating tight junction proteins in epithelial cells. This property is particularly relevant for conditions such as inflammatory bowel disease .

Medical Applications

Cancer Research:

  • The compound is being explored for its potential anti-cancer properties. Its influence on cell signaling pathways may contribute to inhibiting tumor growth and metastasis. Research is ongoing to elucidate the specific mechanisms through which 10-HODE exerts these effects .

Metabolic Disorders:

  • Given its role in lipid metabolism, 10-HODE is also being investigated for its implications in metabolic disorders such as obesity and diabetes. The modulation of PPAR signaling pathways by this compound may offer therapeutic avenues for managing these conditions .

Industrial Applications

Surfactants and Emulsifiers:

  • In industrial settings, 10-HODE is utilized in the production of bio-based surfactants and lubricants. Its amphiphilic nature makes it suitable for applications requiring emulsification and stabilization of mixtures .

Biotechnological Production:

  • The synthesis of 10-HODE can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert linoleic acid into this compound, optimizing yield and purity for industrial applications .

Summary Table of Applications

Application Area Specific Uses
ChemistryModel compound for studying fatty acid reactions
BiologyCellular signaling; anti-inflammatory effects
MedicinePotential anti-cancer properties; management of metabolic disorders
IndustryProduction of bio-based surfactants and lubricants

Mechanism of Action

The biological effects of 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- are mediated through its interaction with specific molecular targets and pathways. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, the compound modulates the expression of genes involved in fatty acid oxidation, glucose metabolism, and inflammatory responses .

Comparison with Similar Compounds

Parent Compound: Linoleic Acid (9Z,12Z-Octadecadienoic Acid)

Linoleic acid (LA), a polyunsaturated omega-6 fatty acid, serves as the precursor to hydroxylated derivatives. Key differences include:

  • Structure : LA lacks a hydroxyl group and has double bonds at positions 9 and 12 (both Z).
  • Biological Role : LA is essential in human diets and is used in cosmetics for its anti-inflammatory and moisturizing properties .
Property 10-Hydroxy-(8E,12Z)-Octadecadienoic Acid Linoleic Acid
Molecular Formula C₁₈H₃₂O₃ C₁₈H₃₂O₂
Molecular Weight (g/mol) 296.44 280.44
Functional Groups Hydroxyl at C10 None
Double Bond Positions 8E,12Z 9Z,12Z
Key Applications Fungal pathogenicity Cosmetics, nutrition

Conjugated Linoleic Acid (CLA) Isomers

CLAs are geometric and positional isomers of LA with conjugated double bonds. Notable examples:

  • (9Z,11E)-Octadecadienoic Acid: Predominant CLA in dairy, with anticarcinogenic properties .
  • (10E,12Z)-Octadecadienoic Acid: Studied for anti-obesity effects .
Property 10-Hydroxy-(8E,12Z) (9Z,11E)-CLA (10E,12Z)-CLA
Double Bond Positions 8E,12Z 9Z,11E 10E,12Z
Hydroxyl Group Yes (C10) No No
Biological Role Oxidative stress Anticarcinogenic Anti-obesity

Hydroxy-Octadecadienoic Acids (HODEs)

HODEs are hydroxylated derivatives of LA, differing in hydroxyl position and double bond configurations:

  • 9-Hydroxy-10E,12Z-Octadecadienoic Acid (9-HODE): A biomarker of oxidative stress, produced via free radical oxidation .
  • 13-Hydroxy-9Z,11E-Octadecadienoic Acid (13-HODE): Associated with anti-inflammatory signaling .
Property 10-Hydroxy-(8E,12Z) 9-HODE 13-HODE
Hydroxyl Position C10 C9 C13
Double Bond Positions 8E,12Z 10E,12Z 9Z,11E
Biological Role Fungal metabolism Oxidative stress Anti-inflammatory

Hydroperoxy-Octadecadienoic Acids (HPODEs)

HPODEs are precursors to HODEs. For example:

  • 10-Hydroperoxy-(8E,12Z)-Octadecadienoic Acid (10-HPODE): Generated via LOX activity in Tricholoma matsutake, further metabolized to volatile compounds .
Property 10-Hydroxy-(8E,12Z) 10-HPODE
Functional Group Hydroxyl Hydroperoxyl
Biosynthetic Pathway Reduction of HPODE LOX-catalyzed oxidation

Biological Activity

8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z), commonly known as 10-hydroxy-cis-12-octadecenoic acid (HYA), is a hydroxy fatty acid derived from linoleic acid. This compound has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation, inflammation modulation, and gut health. This article aims to synthesize current research findings on the biological activity of HYA, supported by detailed data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C18H34O3
  • Molecular Weight : 302.47 g/mol
  • Structure : The compound features a hydroxy group at the 10th carbon and double bonds at the 8th and 12th positions.

1. Metabolic Regulation

HYA has been shown to play a significant role in glucose homeostasis and energy metabolism. Research indicates that it activates G protein-coupled receptors (GPR) such as GPR40 and GPR120, which are crucial for metabolic signaling pathways.

  • Case Study : A study demonstrated that HYA enhances glucose uptake in adipocytes and promotes adiponectin production through PPARγ activation, thereby improving insulin sensitivity .
Study Findings
HYA regulates glucose homeostasis via GPR40 activation.
Induces adiponectin production and improves insulin sensitivity.

2. Anti-Inflammatory Effects

HYA exhibits anti-inflammatory properties by modulating immune responses and suppressing pro-inflammatory cytokines.

  • Mechanism : It inhibits TNF-α mediated signaling pathways in intestinal epithelial cells, leading to reduced expression of inflammatory markers .
Study Findings
Suppressed TNF receptor expression in Caco-2 cells.
Demonstrated reduced inflammatory markers in murine models.

3. Gut Health

As a metabolite of gut microbiota, HYA contributes to maintaining the integrity of the intestinal barrier.

  • Research Findings : HYA has been shown to ameliorate impairments in the intestinal epithelial barrier by enhancing tight junction protein expression .
Study Findings
Improved expression of occludin and zonula occludens-1.
Enhanced recovery of intestinal epithelial barrier function.

Toxicological Studies

While HYA shows promising biological activities, its safety profile is also critical.

  • Toxicity Assessment : Studies indicate that high doses can lead to adverse effects such as hemorrhage and thrombosis in animal models . The median effective lethal dose was determined to be approximately 112.5 mg/kg body mass.

Summary of Findings

The biological activity of 8,12-octadecadienoic acid, 10-hydroxy-, (8E,12Z) encompasses various beneficial effects including:

  • Regulation of glucose metabolism.
  • Anti-inflammatory actions.
  • Support for gut health through enhanced epithelial barrier function.

Q & A

Q. Q1. What analytical techniques are recommended for structural elucidation and purity assessment of (8E,12Z)-10-hydroxy-8,12-octadecadienoic acid?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry (e.g., E/Z configuration) and hydroxyl group positioning. Mass spectrometry (MS) using electrospray ionization (ESI) or gas chromatography-MS (GC-MS) can validate molecular weight and detect impurities . High-performance liquid chromatography (HPLC) with chiral columns is recommended for resolving stereoisomers, as minor structural variations significantly impact biological activity .

Synthesis and Chemical Modification

Q. Q2. How can researchers optimize the stereoselective synthesis of (8E,12Z)-10-hydroxy-8,12-octadecadienoic acid?

Methodological Answer: Stereoselective synthesis often employs enzymatic hydroxylation or transition metal-catalyzed reactions. For example, lipoxygenase-mediated oxidation of linoleic acid derivatives can yield hydroxylated products with high regio- and stereospecificity . Reaction conditions (pH, temperature, solvent polarity) must be tightly controlled to minimize side products like hydroperoxides or ketones . Post-synthesis purification via silica gel chromatography or preparative HPLC ensures enantiomeric purity .

Stability and Storage

Q. Q3. What factors influence the stability of (8E,12Z)-10-hydroxy-8,12-octadecadienoic acid during storage?

Methodological Answer: Degradation is accelerated by light, oxygen, and elevated temperatures. Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent autoxidation and polymerization . Stability assays using accelerated aging protocols (e.g., 40°C/75% relative humidity) combined with periodic HPLC analysis can quantify degradation kinetics .

Biological Activity and Mechanisms

Q. Q4. What experimental models are suitable for studying the anti-inflammatory properties of this compound?

Methodological Answer: In vitro assays using RAW 264.7 macrophages or primary human monocytes can measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR. For in vivo validation, murine models of colitis or dermatitis are recommended. Dose-response studies should include positive controls (e.g., dexamethasone) and assess bioavailability using LC-MS/MS .

Data Contradictions in Biological Studies

Q. Q5. How can conflicting reports about the pro- vs. anti-inflammatory effects of this compound be resolved?

Methodological Answer: Discrepancies may arise from differences in stereochemical purity, cell type specificity, or concentration ranges. Researchers should:

Verify compound stereochemistry via X-ray crystallography or NOESY NMR .

Conduct dose-response curves across multiple cell lines.

Compare results under standardized conditions (e.g., serum-free media to avoid lipid interference) .

Computational and Theoretical Approaches

Q. Q6. What computational tools can predict the interaction of this compound with lipid-binding proteins?

Methodological Answer: Molecular docking software (AutoDock Vina, Schrödinger Suite) can model binding to targets like PPAR-γ or lipoxygenases. Molecular dynamics simulations (GROMACS, AMBER) assess stability of ligand-protein complexes over time. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Analytical Challenges in Complex Matrices

Q. Q7. How can trace amounts of this compound be quantified in biological samples with high lipid content?

Methodological Answer: Solid-phase extraction (SPE) using C18 cartridges reduces matrix interference. Derivatization with pentafluorobenzyl bromide enhances sensitivity for GC-MS analysis. For LC-MS/MS, use multiple reaction monitoring (MRM) transitions specific to the hydroxylated fragment ions (e.g., m/z 295→171) . Internal standards (e.g., deuterated analogs) correct for recovery variability .

Ecological Impact Assessment

Q. Q8. What protocols evaluate the environmental persistence of this compound in aquatic systems?

Methodological Answer: OECD Test Guideline 301 (Ready Biodegradability) assesses mineralization via dissolved organic carbon (DOC) removal. For ecotoxicity, conduct algal growth inhibition tests (Pseudokirchneriella subcapitata) and Daphnia magna acute toxicity assays. Hydrolysis half-lives can be determined at pH 4, 7, and 9 using HPLC-UV monitoring .

Advanced Reaction Mechanisms

Q. Q9. What mechanistic insights explain the compound’s susceptibility to oxidative degradation?

Methodological Answer: The conjugated diene system (8E,12Z) and allylic hydroxyl group make the compound prone to radical-mediated autoxidation. Electron paramagnetic resonance (EPR) can detect radical intermediates. Antioxidants (e.g., BHT) or chelating agents (EDTA) suppress degradation, confirming metal-catalyzed pathways .

Regulatory Compliance in Academic Research

Q. Q10. What documentation is required for international collaboration involving this compound?

Methodological Answer: Ensure compliance with REACH (EC 1907/2006) and CLP (EC 1272/2008) regulations. Safety Data Sheets (SDS) must specify non-hazardous classification, storage conditions, and disposal protocols. For transboundary shipments, include a Chemical Abstract Service (CAS) number and Material Transfer Agreement (MTA) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Hydroxy-8(E),12(Z)-octadecadienoic acid
Reactant of Route 2
Reactant of Route 2
10-Hydroxy-8(E),12(Z)-octadecadienoic acid

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